(R)-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide (R)-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide
Brand Name: Vulcanchem
CAS No.: 132055-99-3
VCID: VC0157668
InChI: InChI=1S/C9H9FN4O5/c1-4(9(11)15)12-6-2-5(10)7(13(16)17)3-8(6)14(18)19/h2-4,12H,1H3,(H2,11,15)/t4-/m1/s1
SMILES: CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Molecular Formula: C9H9FN4O5
Molecular Weight: 272.19 g/mol

(R)-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide

CAS No.: 132055-99-3

Main Products

VCID: VC0157668

Molecular Formula: C9H9FN4O5

Molecular Weight: 272.19 g/mol

(R)-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide - 132055-99-3

CAS No. 132055-99-3
Product Name (R)-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide
Molecular Formula C9H9FN4O5
Molecular Weight 272.19 g/mol
IUPAC Name (2R)-2-(5-fluoro-2,4-dinitroanilino)propanamide
Standard InChI InChI=1S/C9H9FN4O5/c1-4(9(11)15)12-6-2-5(10)7(13(16)17)3-8(6)14(18)19/h2-4,12H,1H3,(H2,11,15)/t4-/m1/s1
Standard InChIKey NEPLBHLFDJOJGP-SCSAIBSYSA-N
Isomeric SMILES C[C@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
SMILES CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Canonical SMILES CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
PubChem Compound 125721
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator